![molecular formula C11H16N2O B2891371 [2-(Cyclopentyloxy)pyridin-3-yl]methanamine CAS No. 954255-06-2](/img/structure/B2891371.png)
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Cyclopentyloxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopentyloxy group and a methanamine group. It is primarily used in research and development settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Cyclopentyloxy)pyridin-3-yl]methanamine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base to form 2-(cyclopentyloxy)pyridine. This intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia to yield the final product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2-(Cyclopentyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions to form corresponding aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology and Medicine:
Pharmaceutical Research: Investigated for potential pharmacological properties, including as intermediates in the synthesis of drug candidates.
Industry:
Chemical Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action for [2-(Cyclopentyloxy)pyridin-3-yl]methanamine largely depends on its application. In oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents like hypervalent iodine and TEMPO, leading to the formation of carbonyl compounds . The molecular targets and pathways involved in these reactions include the activation of the amine group and subsequent formation of imine intermediates.
Comparación Con Compuestos Similares
- [2-(Cyclopentyloxy)pyridin-4-yl]methanamine
- [2-(Cyclopentyloxy)pyridin-2-yl]methanamine
- [2-(Cyclohexyloxy)pyridin-3-yl]methanamine
Uniqueness:
- Structural Differences: The position of the cyclopentyloxy group on the pyridine ring and the nature of the substituent (cyclopentyl vs. cyclohexyl) can significantly influence the chemical reactivity and physical properties of these compounds.
- Reactivity: [2-(Cyclopentyloxy)pyridin-3-yl]methanamine may exhibit unique reactivity patterns in substitution and oxidation reactions compared to its analogs due to steric and electronic effects .
Propiedades
IUPAC Name |
(2-cyclopentyloxypyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-8-9-4-3-7-13-11(9)14-10-5-1-2-6-10/h3-4,7,10H,1-2,5-6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPYLOUPWTVBSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
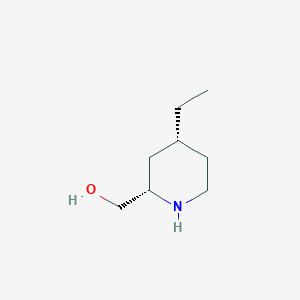
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2891293.png)
![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2891294.png)
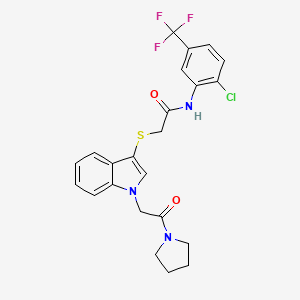
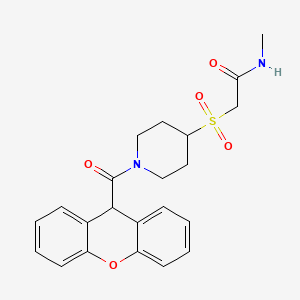
![Tert-butyl N-[2-(4-formyl-1,3-oxazol-5-yl)ethyl]carbamate](/img/structure/B2891297.png)
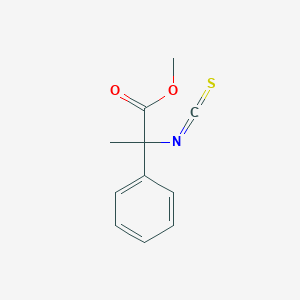
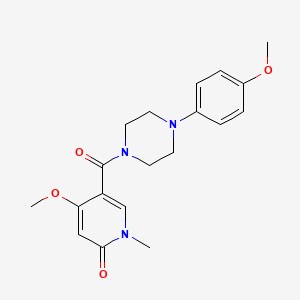
![2-(3,4-dimethylphenyl)-4-{3-[3-methoxy-4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2891300.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891303.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B2891305.png)
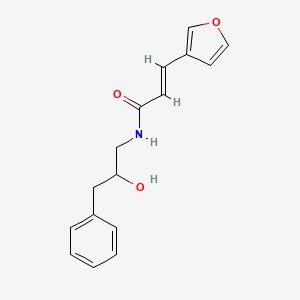
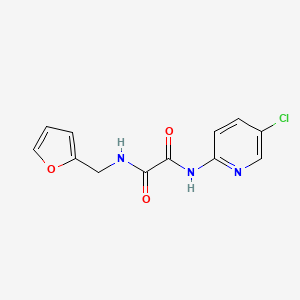
![methyl (2Z)-2-[2-(2,4-dimethylphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2891311.png)
